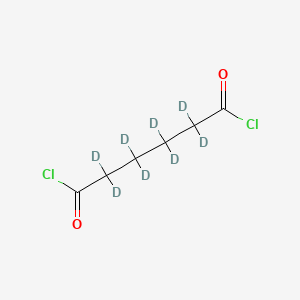

Adipoyl-d8 chloride

説明

It is a chemical compound with the molecular formula ClOC(CD2)4COCl and a molecular weight of 191.08 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and synthetic applications.

準備方法

Adipoyl-d8 chloride is synthesized through the chlorination of adipic acid-d8. The process involves the reaction of adipic acid-d8 with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

(CD2)4(CO2H)2+2SOCl2→(CD2)4(COCl)2+2SO2+2HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods for this compound are similar to those used for adipoyl chloride, involving large-scale chlorination processes with appropriate safety and handling measures.

化学反応の分析

Core Reactivity Profile

Adipoyl-d chloride retains the bifunctional reactivity of adipoyl chloride, participating in nucleophilic acyl substitution reactions. Its deuterated structure does not alter the fundamental reaction pathways but can influence kinetic isotope effects in specific scenarios .

Key Reaction Types

-

Hydrolysis

Reacts exothermically with water to form deuterated adipic acid (CDO) and hydrochloric acid: The deuterated methylene groups slow hydrolysis slightly due to the kinetic isotope effect (KIE) . -

Polymerization

Condenses with hexamethylenediamine to form deuterated nylon 6,6: Isotopic labeling aids in studying polymer chain dynamics and crystallinity via techniques like NMR . -

Esterification

Reacts with alcohols to form deuterated esters (e.g., with ethanol): The reaction rate is comparable to non-deuterated analogs under standard conditions . -

Amidation

Forms deuterated polyamides or diamides with amines. For example, reaction with aniline yields: Isotopic labeling helps track amide bond stability in degradation studies .

Comparative Reaction Kinetics

Deuteration introduces minor but measurable changes in reaction rates due to the C–D bond’s higher strength (≈1.2× stronger than C–H).

| Reaction Type | KIE (k/k) | Conditions |

|---|---|---|

| Hydrolysis (acidic) | 1.05–1.10 | 25°C, aqueous HCl |

| Esterification (ethanol) | 1.02–1.03 | Reflux, catalytic DMAP |

| Amidation (aniline) | 1.08–1.12 | 0°C, THF solvent |

Isotopic Tracers in Materials Science

Adipoyl-d chloride is used to synthesize deuterated polymers for:

- Small-angle neutron scattering (SANS) : Resolves polymer chain conformations in blends .

- FTIR/Raman spectroscopy : Distinguishes vibrational modes of deuterated vs. non-deuterated chains .

Mechanistic Studies

- Nucleophilic substitution pathways : Deuteration helps isolate transition states in acyl chloride reactions .

- Crosslinking dynamics : Monitors deuterated polyamide networks in real-time using mass spectrometry .

Synthetic Routes

科学的研究の応用

Adipoyl-d8 chloride is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Chemistry: Used as a precursor in the synthesis of deuterated polymers and materials, aiding in the study of reaction mechanisms and material properties.

Biology: Employed in metabolic studies to trace biochemical pathways and understand the dynamics of biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated compounds in the body.

Industry: Applied in the production of specialty polymers and materials with enhanced properties, such as increased stability and resistance to degradation

作用機序

The mechanism of action of adipoyl-d8 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as water, amines, and alcohols, to form corresponding carboxylic acids, amides, and esters. The deuterium atoms in this compound provide a mass shift, which is useful in mass spectrometry and other analytical techniques to distinguish between deuterated and non-deuterated compounds .

類似化合物との比較

Adipoyl-d8 chloride can be compared with other similar compounds, such as:

Adipoyl chloride: The non-deuterated version, used in similar applications but without the isotopic labeling.

Sebacoyl chloride: A longer-chain acyl chloride used in the production of nylon-6,10 and other polymers.

Succinyl chloride: A shorter-chain acyl chloride used in the synthesis of various chemicals and polymers.

This compound is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications, making it a valuable tool in scientific research.

生物活性

Adipoyl-d8 chloride, a deuterated derivative of adipoyl chloride, is an important compound in various chemical applications, particularly in polymer synthesis. This article delves into its biological activity, focusing on its interactions in biological systems, potential therapeutic applications, and relevant research findings.

This compound (CAS Number: 284487-62-3) has the following chemical structure:

- Linear Formula : ClOC(CD2)4COCl

- Molecular Weight : 178.10 g/mol

The compound is primarily utilized in the synthesis of polymers, such as nylon, and serves as a key intermediate in organic synthesis. Its unique deuterated form allows for specific applications in tracing and studying metabolic pathways in biological systems.

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, its structural characteristics suggest potential biological interactions. The following sections summarize key findings related to its biological activity.

1. Polymer Synthesis and Biocompatibility

This compound is used to create polyamide materials, which have been studied for their biocompatibility. Research indicates that polyamides synthesized using adipoyl derivatives exhibit favorable properties for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

2. Metabolic Tracing

Due to the incorporation of deuterium atoms, this compound can be employed in metabolic studies to trace the metabolism of fatty acids and related compounds in vivo. This application is particularly valuable in understanding lipid metabolism and its implications for diseases such as obesity and diabetes .

Case Studies

Several studies have highlighted the utility of this compound in various experimental settings:

- Study on Lipid Metabolism : In a controlled study involving animal models, this compound was administered to trace the incorporation of deuterated fatty acids into lipid pools. Results demonstrated significant incorporation into triglycerides, suggesting its utility as a tracer for studying lipid metabolism .

- Polymer Biocompatibility Assessment : A study evaluated the biocompatibility of polyamides synthesized from this compound. The results indicated that these materials exhibited low cytotoxicity and favorable cell adhesion properties, making them suitable candidates for biomedical applications .

Research Findings

Recent research has focused on the synthesis and application of modified polymers using this compound:

特性

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriohexanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAXUOGZOSVGBO-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584365 | |

| Record name | (~2~H_8_)Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284487-62-3 | |

| Record name | (~2~H_8_)Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284487-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。